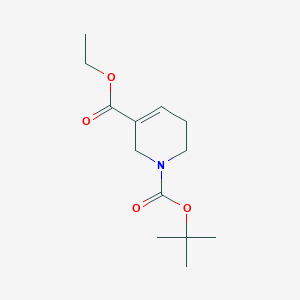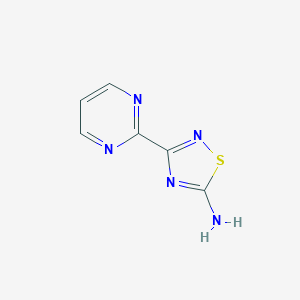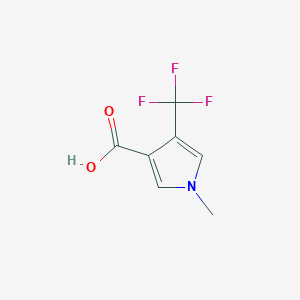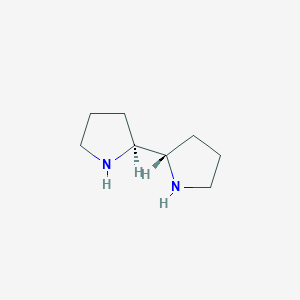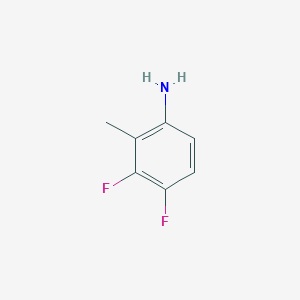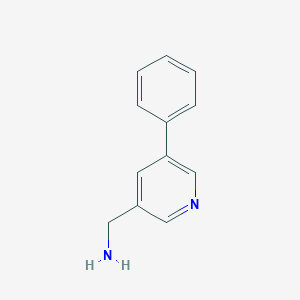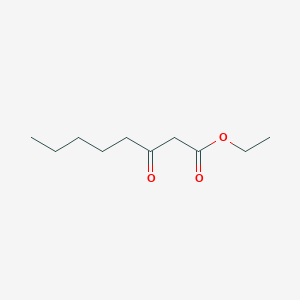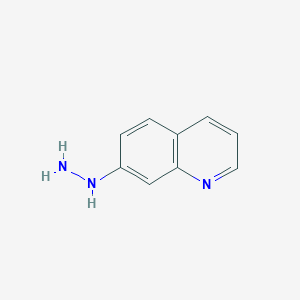
7-Hydrazinylquinoline
Descripción general
Descripción
7-Hydrazinylquinoline is a chemical compound with the molecular formula C9H9N3. It is a derivative of quinoline, a nitrogenous tertiary base . The hydrochloride form of 7-Hydrazinylquinoline has a molecular weight of 195.65 .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 7-Hydrazinylquinoline, has been a subject of research. One method involves the use of α,β-unsaturated aldehydes . Another approach combines suitable aldehydes with hydrazides . These methods highlight the use of catalytic systems and the synthetic advantages of the reactions .Molecular Structure Analysis
The InChI code for 7-Hydrazinylquinoline hydrochloride is1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
7-Hydrazinylquinoline hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
7-Hydrazinylquinoline and its derivatives demonstrate notable antimicrobial and antifungal properties. For instance, certain 1,4-disubstituted-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from 7-hydrazinylquinoline, exhibit significant activity against pathogens like Mycobacterium tuberculosis and fungi such as Candida albicans and Aspergillus niger (Alagarsamy et al., 2006). Additionally, novel Schiff bases bearing 4-aminoquinoline moiety, synthesized from 7-hydrazinylquinoline, show potent inhibitory activity against Mycobacterium tuberculosis (Salve, Alegaon, & Sriram, 2017).
Antioxidant, Anticancer, and Antiviral Properties
Research on quinoxaline hydrazone derivatives, including those from 7-hydrazinylquinoline, has revealed their potential in antioxidant, anticancer, and antiviral applications. Some of these compounds have shown potent scavenging activities against radicals and broad-spectrum activity against various cancer cell lines, including leukemia and ovarian cancer cells. Moreover, these compounds exhibited weak antiviral activity against Herpes Simplex virus type-1 (El-Tombary & El‐Hawash, 2014).
Synthesis of Novel Organic Compounds
7-Hydrazinylquinoline plays a crucial role in the synthesis of novel organic compounds. For example, it is used in the highly regioselective C4-hydrazinylation of 2,4-dichloroquinolines, leading to the synthesis of aminoquinoline substituted pyrrolidin-2,5-diones (Kumar et al., 2014). This demonstrates its utility in creating diverse organic structures with potential applications in various fields of chemistry and medicine.
Antibacterial Activity
Some new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, synthesized from 7-hydrazinylquinoline, show significant antibacterial activity, particularly against bacteria like Bacillus subtilis and fungi such as Aspergillus niger (Le, Pham, & Nguyen, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
quinolin-7-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGSIFNFGXGLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydrazinylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



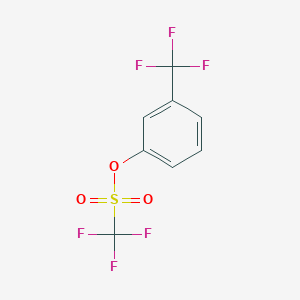
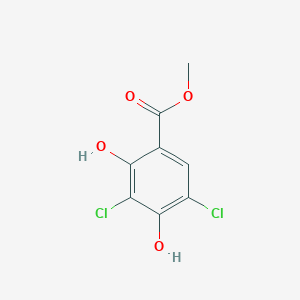

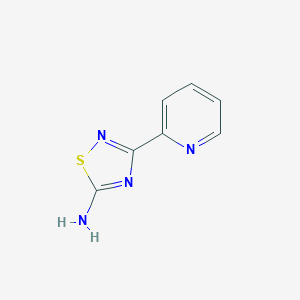
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
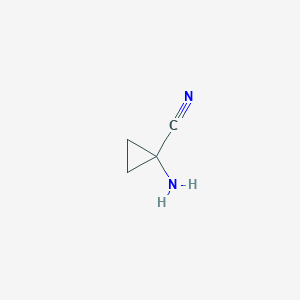
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
